molecular formula C17H26N2O3 B7112038 N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

Cat. No.: B7112038
M. Wt: 306.4 g/mol
InChI Key: NSIVMRCJUURGGU-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxy group, a carboxamide group, and a cyclohexyl-methylpropyl side chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,12-7-5-4-6-8-12)11-19-16(21)13-9-14(20)15(22-3)10-18-13/h9-10,12H,4-8,11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIVMRCJUURGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=O)C(=CN1)OC)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the carboxamide group. The cyclohexyl-2-methylpropyl side chain is then attached through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or side chains.

Scientific Research Applications

N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents on the ring or side chains. Examples include:

  • N-(2-cyclohexyl-2-methylpropyl)prop-2-enamide
  • 2-(2-cyclohexyl-2-methylpropyl)-4(1H)-quinolinone

Uniqueness

What sets N-(2-cyclohexyl-2-methylpropyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide apart is its specific combination of functional groups and side chains, which confer unique chemical and biological properties

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